molecular formula C8H10S2 B1619172 1,2-Benzenedimethanethiol CAS No. 41383-84-0

1,2-Benzenedimethanethiol

Cat. No.: B1619172
CAS No.: 41383-84-0
M. Wt: 170.3 g/mol
InChI Key: NNJWFWSBENPGEY-UHFFFAOYSA-N
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Description

1,2-Benzenedimethanethiol is an organic compound with the molecular formula C8H10S2. It is characterized by the presence of two thiol groups (-SH) attached to a benzene ring at the 1 and 2 positions. This compound is also known for its distinctive sulfurous odor and is used in various chemical applications.

Scientific Research Applications

1,2-Benzenedimethanethiol has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-disulfide exchange reactions.

    Industry: this compound is used in the stabilization of quantum dots and in the synthesis of various sulfur-containing compounds.

Mechanism of Action

Target of Action

1,2-Benzenedimethanethiol, also known as 1,2-phenylenedimethanethiol, primarily targets lead sulfide (PbS) quantum dots . These quantum dots are nanoscale particles that exhibit unique optical and electronic properties due to their size, making them useful in various applications such as solar cells, transistors, and LEDs .

Mode of Action

The compound interacts with its targets by stabilizing the PbS quantum dots . This stabilization is achieved through the formation of a protective layer around the quantum dots, which prevents aggregation and maintains the quantum dots’ desirable properties .

Biochemical Pathways

It’s known that the compound plays a crucial role in thesynthesis of 1,3-dihydrobenzo[c]thiophene , a heterocyclic compound with potential applications in organic electronics due to its semiconducting properties .

Pharmacokinetics

Given its use in the stabilization of quantum dots and synthesis of organic compounds, it’s likely that these properties would be influenced by factors such as the compound’s concentration, the presence of other chemicals, and the specific conditions of the reaction .

Result of Action

The primary result of this compound’s action is the stabilization of PbS quantum dots , which are characterized by their absorption and fluorescence spectra . Additionally, it aids in the synthesis of 1,3-dihydrobenzo[c]thiophene .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to stabilize PbS quantum dots can be affected by the presence of other chemicals, temperature, and pH . Moreover, safety precautions must be taken when handling this compound due to its potential to irritate the skin, eyes, and respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenedimethanethiol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium hydrosulfide in the presence of a solvent such as ethanol. The reaction proceeds as follows:

C6H5CH2Cl+NaSHC6H5CH2SH+NaClC_6H_5CH_2Cl + NaSH \rightarrow C_6H_5CH_2SH + NaCl C6​H5​CH2​Cl+NaSH→C6​H5​CH2​SH+NaCl

The resulting benzyl mercaptan is then further reacted with sodium hydrosulfide to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedimethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of 1,2-benzenedimethyldisulfide.

    Reduction: Formation of thiolate salts.

    Substitution: Formation of alkyl or acyl derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzenedimethanethiol
  • 1,4-Benzenedimethanethiol
  • Benzene-1,2-dithiol

Uniqueness

1,2-Benzenedimethanethiol is unique due to the specific positioning of its thiol groups, which imparts distinct chemical reactivity and properties compared to its isomers. The 1,2-configuration allows for specific interactions in coordination chemistry and unique reactivity in organic synthesis.

Properties

IUPAC Name

[2-(sulfanylmethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJWFWSBENPGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961655
Record name (1,2-Phenylene)dimethanethiol
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Molecular Weight

170.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41383-84-0, 2388-68-3
Record name 1,2-Benzenedimethanethiol
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Record name 1,2-phenylenedimethanethiol
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Record name (1,2-Phenylene)dimethanethiol
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Record name 1,2-Benzenedimethanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of 1,2-benzenedimethanethiol in material science?

A1: this compound can be used to functionalize carbon nanotubes (CNTs), both single-walled (SWNT) and multi-walled (MWCNT). The aromatic ring of this compound interacts with the CNT surface through π-π stacking, anchoring the molecule. The thiol groups are then available for further reactions, such as attaching quantum dots (QD) like PbS. This attachment allows for the development of novel nanocomposites with potentially useful optical properties, as demonstrated by the observed quenching of PbS-QD fluorescence through FRET to the CNT. [, ]

Q2: How does this compound interact with iron-sulfur clusters, and what are the implications?

A2: Research using this compound as part of a model system showed that nitric oxide (NO) can react with iron-sulfur clusters like those found in Rieske centers, leading to their disassembly. This reaction forms dinitrosyl iron complexes (DNICs). The study demonstrated this by reacting NO with a Rieske cluster model complex containing this compound. This reaction resulted in the formation of various DNICs, highlighting the potential susceptibility of iron-sulfur clusters to NO-induced degradation. []

Q3: Can this compound be used in organic synthesis, and if so, how?

A3: Yes, this compound is a valuable reagent for protecting carbonyl groups in organic synthesis. It reacts with aldehydes and ketones in the presence of a catalyst like ferric chloride on silica gel to form 1,5-dihydro-2,4-benzodithiepines. These derivatives are generally stable and can be easily purified, making them useful for various synthetic applications. [, , ]

Q4: Are there computational studies on this compound derivatives?

A4: While specific computational studies focusing solely on this compound might be limited, research on its derivatives exists. For instance, studies have explored the cocrystallization behavior of diastereomers in a series of 2(5H)-furanone bis-thioethers derived from this compound. [] These investigations can provide insights into the structural properties and potential applications of these compounds.

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